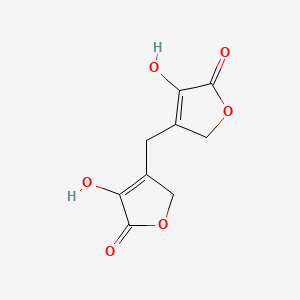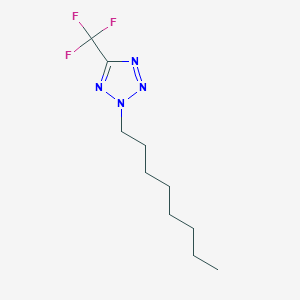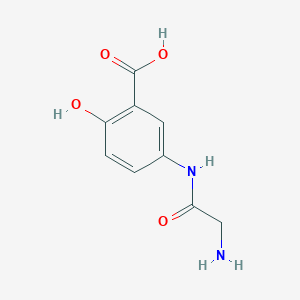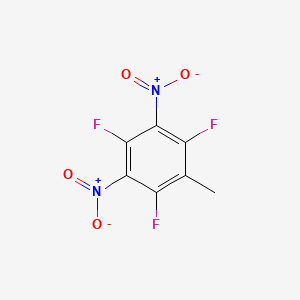
Ethyl anthranilate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl anthranilate hydrochloride is a chemical compound derived from anthranilic acid. It is an ester formed by the reaction of ethanol and anthranilic acid, and it is often used in various chemical and industrial applications. This compound is known for its pleasant grape-like odor and is commonly used in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl anthranilate hydrochloride can be synthesized through the esterification of anthranilic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as column chromatography and crystallization are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl anthranilate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of anthranilic acid.
Reduction: Formation of ethyl anthranilate.
Substitution: Formation of various substituted anthranilates.
Wissenschaftliche Forschungsanwendungen
Ethyl anthranilate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of flavors, fragrances, and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of ethyl anthranilate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthranilic acid: The parent compound from which ethyl anthranilate hydrochloride is derived.
Methyl anthranilate: Another ester of anthranilic acid with similar properties and applications.
Benzyl anthranilate: A related compound with different ester groups.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its pleasant odor and versatility in chemical reactions make it valuable in various industries, particularly in flavors and fragrances.
Eigenschaften
CAS-Nummer |
32045-49-1 |
|---|---|
Molekularformel |
C9H12ClNO2 |
Molekulargewicht |
201.65 g/mol |
IUPAC-Name |
ethyl 2-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h3-6H,2,10H2,1H3;1H |
InChI-Schlüssel |
OPYDVPOTZFWPLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



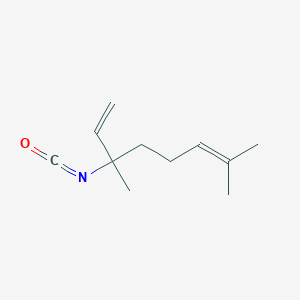
![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)
![[6-Benzoyloxy-2-(4-methylphenyl)sulfonyloxy-5-oxocyclohex-3-en-1-yl] benzoate](/img/structure/B14007541.png)
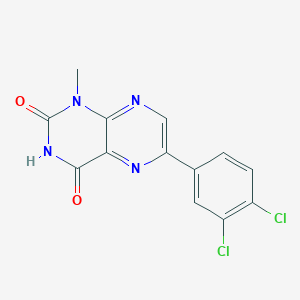
![3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007552.png)
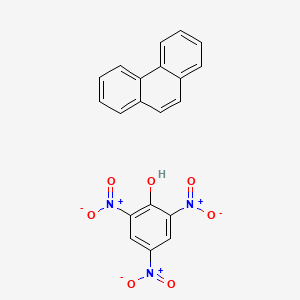
![N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide](/img/structure/B14007574.png)
![5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide](/img/structure/B14007582.png)
